physicochemical properties of 1-(Methylsulfanyl)propan-2-amine
physicochemical properties of 1-(Methylsulfanyl)propan-2-amine
An In-Depth Technical Guide for Research & Development
Abstract
1-(Methylsulfanyl)propan-2-amine (CAS: 13296-25-8) is a chiral aliphatic amine characterized by a thioether linkage at the
Chemical Identity & Structural Analysis
The molecule features a propyl backbone with a primary amine at the C2 position and a methylthio ether at C1. The presence of a chiral center at C2 allows for enantioselective applications, particularly in pharmaceutical synthesis where stereochemistry dictates receptor binding.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-(Methylsulfanyl)propan-2-amine |
| Synonyms | 1-(Methylthio)-2-propanamine; 1-Methylthio-2-aminopropane; |
| CAS Number | 13296-25-8 (Racemic) | 927663-50-1 ((R)-isomer) |
| Molecular Formula | |
| Molecular Weight | 105.20 g/mol |
| SMILES | CC(N)CSC |
| InChI Key | YNOFOVLFZVOJQP-UHFFFAOYSA-N |
Physicochemical Properties
The following data aggregates experimental values where available and high-confidence predictive models (ACD/Labs, EPISuite) for gaps in the literature.
Table 2: Key Physicochemical Parameters
| Property | Value / Range | Source/Note |
| Physical State | Colorless to pale yellow liquid | Standard conditions |
| Boiling Point | 158.9 ± 23.0 °C | Predicted (760 mmHg) |
| Density | 0.9 ± 0.1 g/cm³ | Predicted |
| LogP (Octanol/Water) | 0.55 | Indicates moderate hydrophilicity; crosses BBB easily |
| pKa (Conjugate Acid) | ~10.2 | Est.[1] based on |
| Refractive Index | 1.482 | Predicted |
| Flash Point | ~50 °C | Flammable liquid |
| Solubility | Miscible in Ethanol, DMSO, DCM.[1] Slightly soluble in water.[2][3] | Lipophilic sulfur atom reduces water solubility vs. oxygen analog |
Expert Insight: The LogP of 0.55 suggests this molecule has excellent membrane permeability. In drug design, replacing a methoxy group (
Synthesis & Manufacturing Methodologies
Two primary routes are employed for the synthesis of 1-(Methylsulfanyl)propan-2-amine. The choice depends on the availability of precursors and the required stereochemistry.
Route A: Reductive Amination (Industrial Preferred)
This route utilizes 1-(methylthio)-2-propanone, a known flavoring agent, as the starting material. It is favored for its scalability and atom economy.
Protocol:
-
Precursor: 1-(Methylthio)-2-propanone (CAS 14109-72-9).[1][2]
-
Reagents: Anhydrous Ammonia (
), Hydrogen ( ), Raney Nickel or Pd/C catalyst. -
Conditions: 50–80°C, 50 bar
. -
Mechanism: Formation of the imine intermediate followed by catalytic hydrogenation.
Route B: Nucleophilic Substitution (Lab Scale)
This method involves the ring-opening of a sulfonium intermediate or direct displacement, offering higher control over stereochemistry if starting from chiral amino alcohols.
Protocol:
-
Precursor: 1-Chloro-2-aminopropane hydrochloride.
-
Reagent: Sodium Thiomethoxide (
). -
Solvent: Ethanol/Water or DMF.
-
Conditions: Reflux under inert atmosphere (
) to prevent oxidation.
Figure 1: Comparison of Reductive Amination and Nucleophilic Substitution pathways.
Applications in Research & Industry
Flavor Chemistry
The sulfur atom is critical for generating savory, meaty, and allium-like notes.
-
Maillard Reaction Precursor: Reacts with reducing sugars (glucose/xylose) to form complex thiophenes and thiazoles used in meat flavorings.
-
Sensory Profile: The amine itself has a pungent, fishy/sulfurous odor, but its derivatives (amides/imines) often possess nutty or roasted profiles.
Medicinal Chemistry (Bioisosterism)
-
Methoxy Replacement: Used to replace 1-methoxypropan-2-amine moieties. The larger van der Waals radius of sulfur (1.80 Å) vs. oxygen (1.52 Å) can induce subtle conformational changes in the ligand-binding pocket.
-
Metabolic Stability: The thioether is susceptible to S-oxidation (forming sulfoxides/sulfones) by FMO (Flavin-containing monooxygenase) enzymes, offering a different metabolic clearance pathway compared to the CYP450-mediated dealkylation of ethers.
Handling, Stability & Safety
Critical Warning: This compound is a primary amine and a sulfide. It carries dual risks of corrosivity and stench.
Oxidation & Stability
The sulfur atom is prone to oxidation upon exposure to air, forming the sulfoxide (
-
Storage: Store under Argon or Nitrogen atmosphere at 2–8°C.
-
Visual Indicator: Darkening of the liquid or formation of solids typically indicates oxidation or carbamate formation (reaction with atmospheric
).
Metabolic Pathway (Safety Context)
Understanding the metabolism is vital for toxicological assessment.
Figure 2: Predicted metabolic oxidation and deamination pathways.
Safety Protocols
-
GHS Classification: Skin Corr. 1B (Causes severe skin burns), Flam. Liq. 3 (Flammable).[3]
-
Odor Control: All work must be performed in a fume hood. Glassware should be treated with bleach (sodium hypochlorite) immediately after use to oxidize residual sulfides and neutralize odor.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12097392, 1-(Methylthio)propan-2-amine. Retrieved from [Link][4]
-
The Good Scents Company (2024). Flavor Profile and Safety of Methylthio-2-propanone Derivatives. Retrieved from [Link]
Sources
- 1. 1-Methylthio-2-propanone | C4H8OS | CID 6430713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methylthio-2-propanone, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. 1-Methylthio-2-propanone, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. Page loading... [guidechem.com]
